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ester)-Cy5

Cat. No.: B1193201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azide-PEG-Cy5 is a versatile fluorescent probe combining a Cy5 dye, a polyethylene glycol

(PEG) spacer, and a terminal azide group. This reagent is instrumental in modern biological

imaging and drug development, primarily utilized in copper-catalyzed (CuAAC) and strain-

promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

[1][2][3][4] This powerful and bioorthogonal labeling strategy allows for the precise and efficient

attachment of the bright, far-red Cy5 fluorophore to a wide range of biomolecules, including

proteins, glycans, and nucleic acids, that have been metabolically or enzymatically tagged with

an alkyne group.[2][5] The PEG spacer enhances the water solubility and biocompatibility of

the probe.[6]

The far-red emission of Cy5 is particularly advantageous for fluorescence microscopy as it

minimizes autofluorescence from cellular components, leading to a higher signal-to-noise ratio.

[7] These characteristics make Azide-PEG-Cy5 an excellent tool for a variety of applications,

including visualizing cellular components, tracking drug delivery vehicles, and studying

signaling pathways.[6][8][9][10]

Chemical and Spectroscopic Properties
Below is a summary of the key properties of a typical Azide-PEG-Cy5 conjugate.
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Property Value Reference

Excitation Maximum (λex) ~646 nm [6]

Emission Maximum (λem) ~662 nm [6]

Molecular Weight
Varies depending on PEG

length
N/A

Solubility DMSO, DMF N/A

Experimental Protocols
Here, we provide detailed protocols for labeling and imaging with Azide-PEG-Cy5 in both fixed

and live cells.

Protocol 1: Labeling of Alkyne-Modified Biomolecules in
Fixed Cells using Copper-Catalyzed Click Chemistry
(CuAAC)
This protocol is suitable for visualizing the subcellular localization of biomolecules that have

been metabolically labeled with an alkyne-containing precursor.

Materials:

Cells cultured on coverslips containing alkyne-modified biomolecules

Phosphate-Buffered Saline (PBS)

Fixative solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

Click-&-Go™ EdU Cell Proliferation Kit (or individual click chemistry reagents)

Azide-PEG-Cy5 stock solution (1-10 mM in DMSO)
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Copper (II) Sulfate (CuSO4) solution (e.g., 100 mM in dH2O)

Reducing agent solution (e.g., 1 M sodium ascorbate in dH2O, freshly prepared)

Copper-chelating ligand (e.g., THPTA)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Fixation:

Wash cells twice with PBS.

Fix with 4% PFA in PBS for 15 minutes at room temperature.[11][12][13][14]

Wash three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Incubate with permeabilization buffer for 10-15 minutes at room temperature.[13]

Wash three times with PBS for 5 minutes each.

Blocking:

Incubate with blocking buffer for 30 minutes at room temperature to reduce nonspecific

binding.[12]

Click Reaction:

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

385 µL PBS

10 µL CuSO4 (final concentration: 2 mM)
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50 µL Azide-PEG-Cy5 (final concentration: 10-100 µM)

5 µL THPTA ligand (optional, but recommended to protect the fluorophore)

50 µL Sodium Ascorbate (final concentration: 100 mM)[5]

Aspirate the blocking buffer and add the click reaction cocktail to the cells.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash three times with PBS for 5 minutes each.

Counterstaining and Mounting:

Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's

instructions.

Wash twice with PBS.

Mount the coverslip onto a microscope slide using an antifade mounting medium.[15]

Imaging:

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5

(Excitation: ~640 nm, Emission: ~670 nm) and the counterstain.

Protocol 2: Live-Cell Imaging using Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC)
For imaging dynamic processes in living cells, a copper-free click chemistry approach is

recommended to avoid copper-induced cytotoxicity.[1][3][4][16] This protocol utilizes a strained

alkyne (e.g., DBCO, BCN) on the biomolecule of interest, which reacts directly with the azide

group of Azide-PEG-Cy5.

Materials:

Cells cultured in glass-bottom dishes containing biomolecules modified with a strained

alkyne.
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Cell culture medium.

Azide-PEG-Cy5 stock solution (1-10 mM in DMSO).

Hoechst 33342 (optional, for live-cell nuclear staining).

Procedure:

Cell Preparation:

Ensure cells are healthy and adherent in the imaging dish.

Wash the cells gently with pre-warmed cell culture medium.

Labeling:

Dilute the Azide-PEG-Cy5 stock solution in pre-warmed cell culture medium to the desired

final concentration (typically 1-10 µM).

Replace the medium in the dish with the Azide-PEG-Cy5 containing medium.

Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal time and

concentration should be determined empirically.[17]

Washing:

Gently aspirate the labeling medium.

Wash the cells three times with pre-warmed cell culture medium to remove unbound

probe.

Imaging:

Add fresh, pre-warmed medium to the cells.

If desired, add a live-cell nuclear stain like Hoechst 33342.

Image the cells immediately using a live-cell imaging setup with appropriate environmental

control (37°C, 5% CO2) and filter sets for Cy5.
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Data Presentation
Table 1: Recommended Reagent Concentrations for Click Chemistry Labeling

Reagent CuAAC (Fixed Cells) SPAAC (Live Cells)

Azide-PEG-Cy5 10 - 100 µM 1 - 10 µM

Copper (II) Sulfate 1 - 2 mM N/A

Sodium Ascorbate 10 - 100 mM N/A

Strained Alkyne (on

biomolecule)
N/A

Varies (metabolic labeling

dependent)

Table 2: Troubleshooting Common Issues in Azide-PEG-Cy5 Microscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause
Suggested
Solution

Reference

High Background

- Excess unbound

probe- Nonspecific

binding of the probe-

Autofluorescence

- Increase the number

and duration of wash

steps.- Include a

blocking step with

BSA or serum.- Use a

far-red fluorophore

like Cy5 to minimize

autofluorescence.-

Image in a phenol red-

free medium.

[15][18]

No/Weak Signal

- Inefficient click

reaction- Low

abundance of the

target biomolecule-

Photobleaching

- Use fresh reducing

agent (sodium

ascorbate) for

CuAAC.- Optimize the

concentration of

Azide-PEG-Cy5 and

reaction time.- Ensure

the alkyne

modification of the

target was

successful.- Use an

antifade mounting

medium.- Minimize

exposure time and

excitation laser power

during imaging.

[5]

Cell Toxicity (Live

Imaging)

- Copper catalyst (in

CuAAC)- High

concentration of the

probe

- Use copper-free click

chemistry (SPAAC) for

live-cell applications.-

Perform a dose-

response curve to

determine the optimal,

non-toxic

[1][3][4]
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concentration of

Azide-PEG-Cy5.

Visualizations
Experimental Workflow for Fixed-Cell Labeling
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Sample Preparation

Click Chemistry Labeling

Imaging

Culture cells with alkyne analog

Fix with 4% PFA

Permeabilize (0.1% Triton X-100)

Block with 1% BSA

Incubate with Azide-PEG-Cy5
+ CuSO4 + Ascorbate

Wash to remove unbound probe

Counterstain nuclei (DAPI)

Mount with antifade medium

Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for labeling alkyne-modified molecules with Azide-PEG-Cy5 in fixed cells.
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Drug Delivery Tracking Workflow

Nanoparticle Formulation

In Vitro/In Vivo Delivery

Labeling and Visualization

Synthesize alkyne-modified
nanoparticle (e.g., liposome)

Load therapeutic drug

Incubate nanoparticles with cells

Nanoparticle internalization

Label with Azide-PEG-Cy5
(SPAAC for live cells)

Track nanoparticle localization
via fluorescence microscopy

Monitor drug release (co-localization)

Click to download full resolution via product page

Caption: Tracking nanoparticle-mediated drug delivery using Azide-PEG-Cy5 labeling.
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GPCR Signaling Visualization Concept

GPCR Modification Fluorescent Labeling Signaling Activation Microscopy

Express GPCR with
alkyne-containing

unnatural amino acid

Label with Azide-PEG-Cy5
(SPAAC)

Agonist Binding

Single-Molecule FRET

Conformational Change G-Protein Coupling Receptor Localization/
Trafficking
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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